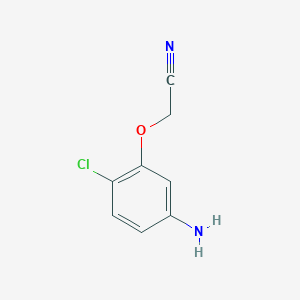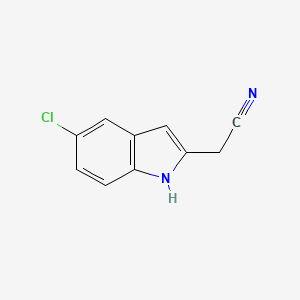
Methadone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methadone hydrochloride, commonly known as formaldehyde hydrochloride, is a compound that combines formaldehyde with hydrochloric acid. Formaldehyde is the simplest aldehyde, produced both endogenously by plants, animals, and humans, and synthetically. It is a major source for organic compounds essential to life and has widespread industrial and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: Formaldehyde hydrochloride can be synthesized by reacting formaldehyde with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is:
CH2O+HCl→CH2O⋅HCl
Industrial Production Methods: Industrial production of formaldehyde involves the oxidation of methanol using a metal oxide catalyst at high temperatures. The formaldehyde produced is then reacted with hydrochloric acid to form formaldehyde hydrochloride .
化学反応の分析
Types of Reactions: Formaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Substitution: Formaldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the nucleophile used.
Major Products:
Oxidation: Formic acid.
Reduction: Methanol.
Substitution: Various substituted formaldehyde derivatives
科学的研究の応用
Formaldehyde hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the fixation of biological tissues for microscopy.
Medicine: Utilized in the production of vaccines and as a disinfectant.
Industry: Integral in the manufacture of resins, plastics, and textiles
作用機序
類似化合物との比較
Methanal (Formaldehyde): The simplest aldehyde, used in various industrial applications.
Formalin: A solution of formaldehyde in water, commonly used as a disinfectant and preservative.
Paraformaldehyde: A polymerized form of formaldehyde, used in the preparation of formaldehyde solutions.
Uniqueness: Formaldehyde hydrochloride is unique due to its combination of formaldehyde’s reactivity with the acidic properties of hydrochloric acid, making it a versatile reagent in both organic synthesis and industrial applications .
特性
分子式 |
CH3ClO |
|---|---|
分子量 |
66.49 g/mol |
IUPAC名 |
formaldehyde;hydrochloride |
InChI |
InChI=1S/CH2O.ClH/c1-2;/h1H2;1H |
InChIキー |
WTDFFADXONGQOM-UHFFFAOYSA-N |
正規SMILES |
C=O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester](/img/structure/B8471631.png)


![3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8471675.png)
![5-[1,3]Dioxolan-2-ylmethyl-pyrazin-2-ylamine](/img/structure/B8471682.png)








